molecular formula C13H13FN2O3 B7946365 7-fluoro-5-(oxan-4-yloxy)-1H-quinazolin-4-one

7-fluoro-5-(oxan-4-yloxy)-1H-quinazolin-4-one

Cat. No.: B7946365
M. Wt: 264.25 g/mol
InChI Key: NSLYYBACQVUVEJ-UHFFFAOYSA-N
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Description

. This compound has garnered interest due to its unique chemical structure and biological activity.

Preparation Methods

The synthesis of 7-fluoro-5-(oxan-4-yloxy)-1H-quinazolin-4-one involves several steps. One common method includes the reaction of 2-amino-3-mercaptopropanoic acid with 2-amino-2-carboxyethyl disulfide under specific conditions to form the desired product. The reaction typically requires a solvent such as water or ethanol and is carried out at a controlled temperature to ensure optimal yield . Industrial production methods may involve large-scale synthesis using automated equipment to maintain consistency and efficiency.

Chemical Reactions Analysis

7-fluoro-5-(oxan-4-yloxy)-1H-quinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form disulfide bonds, which are crucial for its biological activity. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-fluoro-5-(oxan-4-yloxy)-1H-quinazolin-4-one has shown promising applications in multiple research areas. In medical research, it is being explored for its potential in drug development due to its bioactivity and potency. It has been studied for its effects on cell function and signal transduction, making it a candidate for treating various diseases. In environmental research, it is used to study the impact of chemical compounds on ecosystems. Industrial applications include its use in manufacturing processes to improve product quality and efficiency.

Mechanism of Action

The mechanism of action of 7-fluoro-5-(oxan-4-yloxy)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and proteins, thereby modulating their activity. This interaction can lead to changes in cell function and signal transduction pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

7-fluoro-5-(oxan-4-yloxy)-1H-quinazolin-4-one can be compared with other similar compounds, such as 2-amino-3-mercaptopropanoic acid and 2-amino-2-carboxyethyl disulfide. While these compounds share some structural similarities, this compound is unique due to its specific disulfide bond formation and its resulting biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

7-fluoro-5-(oxan-4-yloxy)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3/c14-8-5-10-12(13(17)16-7-15-10)11(6-8)19-9-1-3-18-4-2-9/h5-7,9H,1-4H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLYYBACQVUVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC(=CC3=C2C(=O)N=CN3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1OC2=CC(=CC3=C2C(=O)N=CN3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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